molecular formula C14H15BrN2O2S B2507281 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1006287-66-6

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2507281
CAS No.: 1006287-66-6
M. Wt: 355.25
InChI Key: DNFGWLCKBVAZBN-PEZBUJJGSA-N
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Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-19-7-6-17-11-5-4-10(15)8-12(11)20-14(17)16-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFGWLCKBVAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring:

  • Bromine atom at position 6 of the benzothiazole ring.
  • Methoxyethyl group at position 3.
  • A cyclopropanecarboxamide moiety.

These structural features contribute to its unique reactivity and interaction with biological targets. The molecular formula is C15H15BrN2OS, with a molecular weight of approximately 421.31 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Benzothiazole Core : Starting from 6-bromobenzo[d]thiazol-2(3H)-one, reactions with various reagents lead to the formation of the benzothiazole framework.
  • Coupling Reactions : The introduction of the methoxyethyl group and cyclopropanecarboxamide is achieved through coupling reactions under optimized conditions to ensure high yields and purity.

Anticancer Properties

Preliminary studies suggest that compounds in this structural class exhibit significant anticancer activity . The mechanism may involve:

  • Inhibition of Enzymes : Interaction with specific enzymes involved in cancer progression.
  • Modulation of Receptor Activity : Influencing pathways related to cell proliferation and apoptosis.

A study highlighted that benzothiazole derivatives can inhibit certain cancer cell lines, demonstrating potential as lead compounds for drug development targeting various cancers .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties . The presence of bromine and methoxyethyl substituents enhances their interaction with microbial targets, potentially leading to:

  • Inhibition of bacterial growth.
  • Antifungal activity against common pathogens.

Research indicates that modifications in the benzothiazole structure can significantly affect the biological activity, making this compound a candidate for further investigation in antimicrobial therapies .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related benzothiazole compound exhibited cytotoxic effects on breast cancer cells, suggesting that this compound may have similar effects .
  • Research on Antimicrobial Effects :
    • Another study evaluated various benzothiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, finding that structural modifications led to enhanced potency .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; methoxyethyl groupAnticancer; Antimicrobial
(E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineDifferent nitrogen substitutionAltered reactivity; Potential anticancer
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylideneNo bromine substituentVaries in biological activity

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